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molecular formula C10H7N3O B2753483 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 71993-20-9

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No. B2753483
M. Wt: 185.186
InChI Key: WDULLPIFJCJVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541421B2

Procedure details

4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (example 72) (0.66 g, 3.23 mmol) was suspended in DMF (7 mL), and 4-methoxybenzylamine (0.94 mL, 7.26 mmol) was added. The reaction was heated at 100° C. for 1 hour and the DMF was removed under vacuum. The residue was dissolved in TFA (6 mL) and stirred at room temperature for 30 minutes and dichloromethane (10 mL) was added. The solid product that formed was collected, suspended in water and the solution stirred overnight. The solid was collected by filtration to give 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile (0.150 g, 25%) as a white solid. M.p.: >250° C. 1H NMR (400 MHz, DMSO-d6) δ7.19 (m, 2H), 7.57 (m, 1H), 7.88 (bs, 2H), 8.12 (d, J=7.6 Hz, 1H), 11.23 (s, 1H). MS 186 (MH+).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[C:3]=1[C:13]#[N:14].COC1C=CC(C[NH2:22])=CC=1>CN(C=O)C>[NH2:22][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[C:3]=1[C:13]#[N:14]

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
ClC1=C(C(NC2=CC=CC=C12)=O)C#N
Step Two
Name
Quantity
0.94 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the DMF was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in TFA (6 mL)
ADDITION
Type
ADDITION
Details
dichloromethane (10 mL) was added
CUSTOM
Type
CUSTOM
Details
The solid product that formed
CUSTOM
Type
CUSTOM
Details
was collected
STIRRING
Type
STIRRING
Details
the solution stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(NC2=CC=CC=C12)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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